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Compound of Interest

Compound Name: C5-Conh-C2-N-CH3

Cat. No.: B15542061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-ethyl-N-

methylpentanamide, a tertiary amide with potential applications in various chemical and

pharmaceutical research areas. The protocols detailed herein are based on established

principles of amide bond formation.

Physicochemical and Computed Data
A summary of the key physicochemical and computed properties of N-ethyl-N-

methylpentanamide is presented in the table below. This data is essential for the

characterization and quality control of the synthesized compound.
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Property Value Source

Molecular Formula C₈H₁₇NO PubChem

Molecular Weight 143.23 g/mol PubChem[1]

IUPAC Name N-ethyl-N-methylpentanamide PubChem[1]

XLogP3-AA 1.5 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Exact Mass 143.131014166 Da PubChem[1]

Topological Polar Surface Area 20.3 Å² PubChem[1]

Experimental Protocols
Protocol 1: Synthesis of N-ethyl-N-methylpentanamide
via Acyl Chloride
This protocol describes a reliable method for the synthesis of N-ethyl-N-methylpentanamide

through the nucleophilic acyl substitution reaction between pentanoyl chloride and N-

ethylmethylamine. A non-nucleophilic base is utilized to neutralize the hydrochloric acid

byproduct.

Reaction Scheme:

Materials and Reagents:

Pentanoyl chloride (Valeryl chloride)

N-Ethylmethylamine

Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

dropping funnel, dissolve N-ethylmethylamine (1.0 equivalent) and triethylamine (1.2

equivalents) in anhydrous dichloromethane.

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

Addition of Acyl Chloride: Add a solution of pentanoyl chloride (1.0 equivalent) in anhydrous

dichloromethane to the dropping funnel. Add the pentanoyl chloride solution dropwise to the

cooled amine solution over 30-60 minutes. Maintain the temperature below 10 °C during the

addition. A white precipitate of triethylammonium chloride will form.

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by

Thin Layer Chromatography (TLC).

Workup:
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Quench the reaction by adding water to the reaction mixture.

Transfer the mixture to a separatory funnel and separate the organic layer.

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution,

and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethyl-N-

methylpentanamide.

Purification: The crude product can be purified by vacuum distillation to obtain the final

product of high purity.

Characterization of N-ethyl-N-methylpentanamide
The identity and purity of the synthesized N-ethyl-N-methylpentanamide should be confirmed

using standard analytical techniques.

Expected Spectroscopic Data:

¹H NMR (CDCl₃, 400 MHz):

Two distinct sets of signals for the N-methyl and N-ethyl groups, likely appearing as

singlets and a quartet/triplet combination, respectively.

Signals for the pentanoyl chain protons, including a triplet for the terminal methyl group

and multiplets for the methylene groups.

¹³C NMR (CDCl₃, 100 MHz):

A peak for the carbonyl carbon (C=O) in the range of 170-175 ppm.

Distinct peaks for the carbons of the N-methyl and N-ethyl groups.

Peaks corresponding to the carbons of the pentanoyl chain.

IR (neat):
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A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of

the tertiary amide.

C-H stretching bands around 2800-3000 cm⁻¹.

Mass Spectrometry (EI):

The molecular ion peak [M]⁺ at m/z = 143.

Characteristic fragmentation patterns of the amide.

Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-ethyl-N-

methylpentanamide.

Reaction Workup & Purification
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Caption: Experimental workflow for the synthesis of N-ethyl-N-methylpentanamide.

Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon.
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Caption: Nucleophilic acyl substitution mechanism for amide formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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